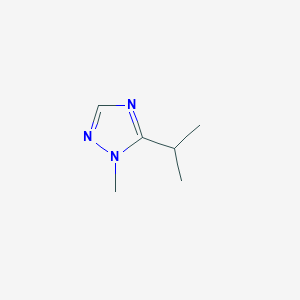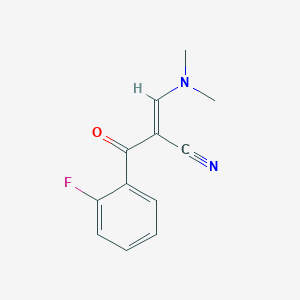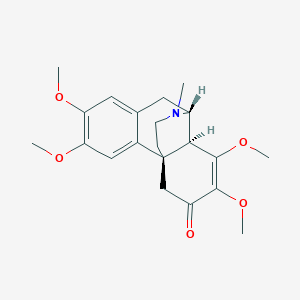
Tannagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tannagine is a natural product found in Stephania cephalantha with data available.
Scientific Research Applications
1. Microbial Tannases: Advances and Perspectives
Tannases are enzymes capable of hydrolyzing complex tannins, which are natural antimicrobials in plants. They have significant commercial importance due to their catalytic complexity and potential applications. Research on tannases includes their production, purification, properties, and commercial applications, highlighting their role in tannin biodegradation and potential uses in various fields (Aguilar et al., 2007).
2. Immobilization of Tannase-Producing Cells
The immobilization of Bacillus licheniformis cells producing tannase, an enzyme with potential use in food industry, has been studied. This research aimed at optimizing conditions for cell immobilization and determining operational stability during tannase production under semi-continuous cultivation (Mohapatra, Mondal, & Pati, 2007).
3. Tannase in Food Industry
Tannase, produced by both plants and microorganisms, is industrially used as a catalyst in the manufacture of gallic acid and has potential applications in beverage and food processing. The use of tannase is limited by production costs and limited knowledge of its properties and potential applications. This work reviews these aspects, emphasizing sources, substrates, regulation mechanisms, and potential uses in the food industry (Belmares et al., 2004).
4. Alginate Films with Tansy Essential Oil
Research on alginate films containing Tansy (Tanacetum vulgare) essential oil has been conducted for developing materials with antimicrobial and antioxidant properties, potentially suitable for food packaging. The incorporation of Tansy essential oil in alginate films has shown to alter their structure, mechanical, thermal, and antibacterial properties (Kowalonek et al., 2023).
5. Anti-Cancer Effects of Tanshinone
A study on the anti-cancer activity of tanshinone (Tan) in vivo has shown that it possesses cytotoxic activities against some cancer cell lines. The research revealed that Tan inhibited tumor growth in hepatic carcinoma H22 bearing mice and suggested its mechanism of action might involve inhibition of DNA synthesis, PCNA expression, and DNA polymerase δ activity in tumor cells (Wang et al., 1996).
properties
Product Name |
Tannagine |
|---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m1/s1 |
InChI Key |
YRYHFXJRUQQCBR-YMTYPPQLSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)C(=C([C@@H]2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)
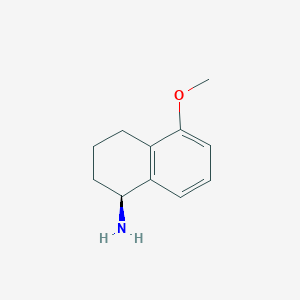
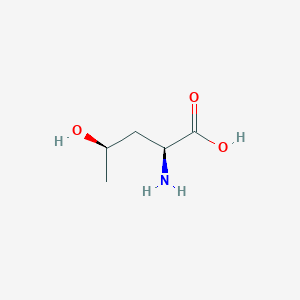
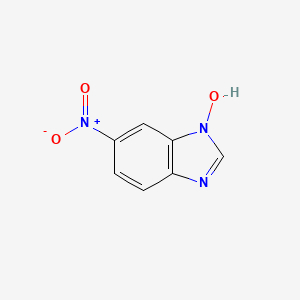

![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
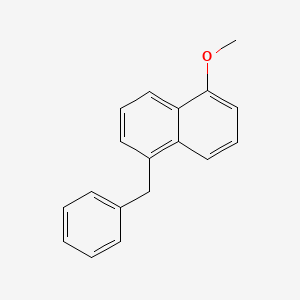
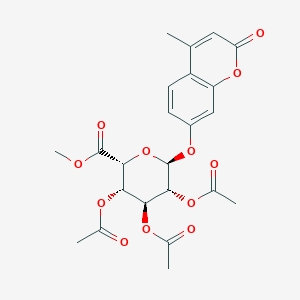
![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)

